Naphtho[2,3-d][1,3]dioxol-5-amine

Catalog No.
S1671501
CAS No.
53811-49-7
M.F
C11H9NO2
M. Wt
187.19g/mol
Availability
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Naphtho[2,3-d][1,3]dioxol-5-amine

CAS Number

53811-49-7

Product Name

Naphtho[2,3-d][1,3]dioxol-5-amine

IUPAC Name

benzo[f][1,3]benzodioxol-5-amine

Molecular Formula

C11H9NO2

Molecular Weight

187.19g/mol

InChI

InChI=1S/C11H9NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h1-5H,6,12H2

InChI Key

AGPMRJMONHLOAF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3N

Naphtho[2,3-d][1,3]dioxol-5-amine is a polycyclic aromatic compound characterized by its fused dioxole and naphthalene structures. This compound features two dioxole rings attached to a naphthalene core, with an amine functional group at the 5-position. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the amine group can enhance reactivity towards electrophiles.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki and Heck coupling, facilitating the formation of new carbon-carbon bonds .
  • Reduction Reactions: The amine can be oxidized or reduced under specific conditions, altering its reactivity and properties.

These reactions are crucial for synthesizing various derivatives that may exhibit enhanced biological or material properties.

Research indicates that naphtho[2,3-d][1,3]dioxol-5-amine exhibits significant biological activity. It has been studied for its potential as a modulator of neurotransmitter receptors, particularly gamma-aminobutyric acid type A receptors. Compounds derived from this structure have shown promising results in enhancing receptor activity, which could be beneficial in treating neurological disorders . Additionally, its derivatives may exhibit antitumor and antimicrobial properties, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing naphtho[2,3-d][1,3]dioxol-5-amine:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, using 1,5-dicarbonyl compounds followed by amination can yield the desired product .
  • Microwave-Assisted Synthesis: This technique has been employed to accelerate the reaction rates and improve yields. By heating the reaction mixture under microwave irradiation, synthesis times can be significantly reduced while maintaining product quality .
  • Borylation and Cross-Coupling: Recent advancements have utilized borylation techniques followed by cross-coupling reactions to introduce various functional groups into the naphtho[2,3-d][1,3]dioxol-5-amine structure .

Naphtho[2,3-d][1,3]dioxol-5-amine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects on central nervous system disorders and other diseases due to their biological activity.
  • Materials Science: The compound's unique structure allows it to be used in developing organic semiconductors and fluorescent materials.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

Studies investigating the interactions of naphtho[2,3-d][1,3]dioxol-5-amine with biological targets have highlighted its ability to modulate receptor activity effectively. For example, modifications to the amine group can significantly influence binding affinity and selectivity towards gamma-aminobutyric acid type A receptors . These findings suggest that structural variations can lead to compounds with tailored biological profiles.

Several compounds share structural similarities with naphtho[2,3-d][1,3]dioxol-5-amine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Naphtho[1,8-b]dioxoleFused dioxole ring with naphthaleneExhibits different electronic properties; less reactive
Naphthalene-1,8-diamineNaphthalene core with two amine groupsStronger basicity; used in dye synthesis
Benzo[d][1,3]dioxoleSingle dioxole ringLess complex; used primarily in organic synthesis

Naphtho[2,3-d][1,3]dioxol-5-amine stands out due to its dual dioxole functionality combined with an amine group on a naphthalene framework. This unique combination enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

2.3

Dates

Modify: 2023-07-18

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